N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide -

N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Catalog Number: EVT-3774976
CAS Number:
Molecular Formula: C21H23BrN2O4S
Molecular Weight: 479.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

RS-1 (3-(benzylamino)sulfonyl)-4-bromo-N-(4-bromophenyl)benzamide)

  • Compound Description: RS-1 is a compound that stimulates the activity of RAD51, a protein crucial for homologous recombination (HR) DNA repair. []
  • Relevance: While not directly structurally similar, RS-1 shares a core benzamide structure with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Both compounds also feature bromine substituents on the benzamide ring and a sulfonyl group attached to the 3rd position. This suggests potential for exploring a chemical space where variations in the sulfonyl substituents and other functional groups could be investigated for impacting RAD51 activity.
  • Compound Description: This compound, referred to as "phenyluracil I" in the source, is a hydrate form of a molecule with potential applications in plant protection. [, ]
  • Relevance: The presence of a benzamide core with a sulfonyl group attached to the nitrogen atom links this compound to N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Additionally, both compounds feature halogen substituents on the benzamide ring (chlorine and fluorine in phenyluracil I, bromine in the target compound). The exploration of hydrate forms, as seen in this compound, could be relevant to understanding the physicochemical properties and potential formulations of the target compound. ,

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865)

  • Compound Description: CB-30865 is a potent inhibitor of nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD biosynthesis and a target for cancer therapy. []
  • Relevance: This compound shares the benzamide core with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. Additionally, both compounds feature bromine substituents, highlighting the potential significance of halogen substitutions in this chemical space for biological activity. The research on CB-30865 and its analogs emphasizes the impact of substituent variations on Nampt inhibitory activity, offering valuable insights for exploring structural modifications to the target compound for potential anticancer activity.

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide (LY-334370)

  • Compound Description: LY-334370 acts as a selective agonist for the 5-HT1F receptor, a subtype of serotonin receptors. This compound is significant for its potential in treating migraine headaches. []
  • Relevance: The shared benzamide core structure between LY-334370 and N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide highlights the presence of this core in compounds targeting diverse biological systems. Notably, both compounds incorporate a piperidine ring system, although in different positions and substitution patterns. These structural similarities suggest a potential for exploring variations in the linker and substituents on the piperidine ring of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide to modulate its biological activity, potentially targeting serotonin receptors or other relevant pathways.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound is a potent leukotriene receptor antagonist and has been investigated for potential clinical applications. []

4-Bromo-N-(di-n-propylcarbamothioyl)benzamide

  • Compound Description: This compound and its Ni(II) and Cu(II) complexes have been synthesized and characterized. The research focuses on understanding the coordination chemistry of these complexes. []
  • Compound Description: This compound features an indole ring system, a benzamide group, and bromine and methoxy substituents. Its crystal structure has been reported, providing insights into its conformational preferences and intermolecular interactions. []

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide

  • Compound Description: This compound showed the most potent cytotoxicity with IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa, and MDA-MB-231 cell lines, respectively. []
  • Relevance: This compound and N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide are both sulfonamide derivatives.
  • Compound Description: Fantofarone is a drug-like molecule with a complex structure, incorporating indolizine, benzene sulfonyl, and phenethyl moieties. Its radiolabeled version has been synthesized for potential use in pharmacological studies. []
  • Relevance: The presence of a sulfonyl group is a point of similarity with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.
  • Compound Description: This compound is identified as a promising candidate for further antimicrobial studies due to its potent activity. []
  • Relevance: The compound shares the benzamide core structure with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

  • Compound Description: This compound belongs to a class of molecules being investigated for their potential use as medications. The research emphasizes the significance of different hydrate and polymorph forms, impacting its pharmaceutical properties. [, ]
  • Relevance: Similar to N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, this compound features a benzamide core and a piperidine ring, indicating a possible common structural motif. ,
  • Compound Description: FLB 457 is a potent and stereospecific dopamine D2 receptor antagonist, primarily active in its S-enantiomeric form. []
  • Relevance: The benzamide core and the presence of a bromine substituent link FLB 457 with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. The research emphasizes the importance of stereochemistry in FLB 457's biological activity, suggesting a potential area of exploration for the target compound, especially if chiral centers are present.

(-)-(S)-3-bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

  • Compound Description: Similar to FLB 457, FLB 463 exhibits potent dopamine D2 receptor antagonist activity and shares a similar structure, but with a salicylamide moiety. []
  • Relevance: FLB 463, along with FLB 457, highlights the structural variations possible within the benzamide class while retaining biological activity against the dopamine D2 receptor. This suggests potential modifications to the target compound, such as exploring salicylamide derivatives, to modulate its activity and target specificity.

Lurasidone

  • Compound Description: Lurasidone is an atypical antipsychotic drug known for its high affinity for serotonin (5-HT1A, 5-HT2A, 5-HT7) and dopamine D2 receptors. []
  • Relevance: While structurally distinct, Lurasidone's mechanism, involving the modulation of serotonin and dopamine receptors, could provide insights into exploring the potential of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide and its analogs to interact with these receptor systems. Further investigation into the structure-activity relationship of the target compound might reveal potential for modulating these neurotransmitter systems.

(R)-N-[[1-(4-fluorobenzyl)-2-pyrrolidinyl]methyl]-5-bromo-2,3- dimethoxybenzamide (NCQ 115)

  • Compound Description: NCQ 115 functions as a novel dopamine D2 receptor antagonist, with its crystal structure providing details about its molecular conformation and potential binding interactions. []
  • Relevance: NCQ 115 shares the benzamide core and the presence of a bromine substituent with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. The structural similarities between these compounds, despite different substituents and their arrangements, highlight the potential for exploring chemical space around the benzamide scaffold for modulating dopamine D2 receptor activity.

N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines (13)

  • Compound Description: This series of compounds features benzamide derivatives with imidazole moieties, synthesized from the reaction of 3-(1-methyl-1H-imidazol-2-yl)propan-1-amine with substituted benzoyl chlorides. []
  • Relevance: These compounds share the common benzamide motif with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, emphasizing the versatility of this core structure in medicinal chemistry. Although the specific biological activities of these benzamide derivatives are not detailed, their synthesis and characterization contribute to understanding the chemical space and potential applications of benzamide-containing molecules.

N-arylsulfonyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines (14)

  • Compound Description: This series, alongside the N-(4-substituted-benzoyl)-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]amines, represents a set of structurally related compounds incorporating both sulfonamide and imidazole groups. []
  • Relevance: These compounds, similar to compounds 13, highlight the diversity achievable within this chemical class and the potential for fine-tuning biological activity through structural modifications.

Venetoclax

  • Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor, used in treating hematologic malignancies. It is metabolized primarily in the liver, with feces being the main route of elimination. []
  • Relevance: While structurally distinct, the study on Venetoclax's metabolism and identification of its metabolites, including the unusual M27, provides valuable insights for understanding potential metabolic pathways and clearance mechanisms of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 is a nitro reduction metabolite of Venetoclax, likely formed by gut bacteria. []
  • Relevance: The identification of M30, a metabolite of Venetoclax, highlights a potential metabolic pathway involving nitro reduction. This information could be relevant for investigating the metabolic fate of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, especially if it undergoes similar metabolic transformations.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: M27 is another key metabolite of Venetoclax, primarily formed by CYP3A4. It is considered a disproportionate human metabolite. []
  • Relevance: Understanding the metabolic pathways of other drugs containing benzamide and sulfonyl moieties, such as Venetoclax, can provide insights into potential metabolic transformations of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.
  • Compound Description: VNO is an oxidative impurity of Venetoclax formed during oxidative stress degradation. It can undergo Meisenheimer rearrangement to form the Venetoclax hydroxylamine impurity. []
  • Relevance: The identification of VNO, an oxidative impurity of Venetoclax, emphasizes the potential for oxidative metabolism in compounds containing similar structural features. This finding suggests a need to investigate the oxidative stability of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide and to identify potential oxidative degradation products that may arise during storage or metabolism.
  • Compound Description: VHA is another oxidative impurity of Venetoclax, formed from VNO through Meisenheimer rearrangement. []
  • Relevance: The identification of VHA, alongside VNO, emphasizes the susceptibility of certain chemical moieties, like the N-oxide in VNO, to rearrangement reactions. This finding highlights the need to consider potential rearrangement products during the development and stability assessment of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, especially if it contains structural features prone to such reactions.

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer. A new method for its synthesis involving a C–N coupling reaction has been described. []
  • Relevance: This compound also contains the benzamide structure as N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide.

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide

  • Compound Description: This compound and its derivatives, incorporating sulfonamide and cyclohexadienone moieties, have demonstrated bactericidal and fungicidal activity, particularly against Mycobacterium luteum and Aspergillus niger. []
  • Relevance: Both this compound and N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide belong to the sulfonamide class of compounds, indicating a shared chemical space with potential for exhibiting antimicrobial properties.

N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide

  • Compound Description: This compound showed potent antifungal activity, particularly against Aspergillus niger, with a minimum inhibitory concentration of 31.2 μg/mL. []
  • Relevance: This compound and N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide belong to the sulfonamide class of compounds, indicating a shared chemical space with potential for exhibiting antimicrobial properties.
  • Compound Description: This compound showed potent antibacterial activity against Mycobacterium luteum, exhibiting a minimum inhibitory concentration of 31.2 μg/mL and a minimum bactericidal concentration of 62.5 μg/mL. []
  • Relevance: This compound and N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide belong to the sulfonamide class of compounds, indicating a shared chemical space with potential for exhibiting antimicrobial properties.

3-bromo-N-{(2S)-2-(4 -fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

  • Compound Description: This compound, available as a fumarate salt, is under investigation for its potential in treating gastrointestinal disorders. []
  • Relevance: The benzamide core is a shared structural feature with N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. The presence of a fluorine substituent and a trifluoromethyl group in this compound, compared to the bromine and methyl substituents in the target compound, highlights potential areas for structural modifications to explore different pharmacological activities.
  • Compound Description: This compound represents a novel hydrate and polymorph, suggesting its potential use as a pharmaceutical agent. []
  • Relevance: This compound features a benzamide core and a piperidine ring, aligning with the core structure of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. The presence of a methoxy group and a cyclopentyl group in this compound, compared to the bromine and methyl substituents in the target compound, highlights potential areas for structural modifications to explore different pharmacological activities.

N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide derivatives

  • Compound Description: This group of compounds represents a series of derivatives designed to inhibit Bcr-Abl kinase activity. []
  • Relevance: These derivatives are directly related to N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide, highlighting the potential for structural modifications around the core scaffold to target specific kinases, in this case, Bcr-Abl kinase. The development of these derivatives underscores the importance of understanding the structure-activity relationships within this chemical class for optimizing biological activity and selectivity.
  • Compound Description: This compound is a starting material for synthesizing chalcone derivatives, which subsequently lead to pyrazoline and isoxazoline derivatives. []
  • Relevance: This compound, along with its derivatives, highlights the diversity achievable through chemical modifications and the potential for exploring these variations for biological activity.

4-Chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

  • Compound Description: These compounds were designed as pro-apoptotic agents for potential anticancer applications, highlighting the exploration of sulfonamide derivatives for targeting cancer cells. []
  • Relevance: These derivatives highlight the potential of modifying the core structure of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide to induce apoptosis, a key mechanism for anticancer activity.

4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives

  • Compound Description: Similar to the previous set of derivatives, these compounds were also designed as pro-apoptotic agents for potential anticancer applications, showcasing the exploration of diverse sulfonamide derivatives for this purpose. []
  • Relevance: These derivatives, with their focus on pro-apoptotic activity, emphasize the potential for exploring structural modifications around the sulfonamide core of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide to develop potential anticancer agents.
  • Compound Description: These benzoylguanidine derivatives were investigated for their inhibitory activity against the Na+/H+ exchanger (NHE), a target for treating cardiac ischemia. []
  • Relevance: These compounds, particularly the lead compound (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine methanesulfonate, highlight the potential for developing NHE inhibitors with improved potency and selectivity. This research suggests that structural modifications around the benzamide and sulfonyl moieties can significantly impact NHE inhibitory activity.
  • Compound Description: This broad group encompasses various chemical classes, all featuring an N-[(arylmethoxy)phenyl] scaffold. These compounds were explored for their activity as leukotriene D4 (LTD4) antagonists. []
  • Relevance: While not directly structurally related, the research on this diverse group emphasizes the importance of exploring different chemical classes and substitutions around a central scaffold, in this case, N-[(arylmethoxy)phenyl], for modulating biological activity against LTD4. This principle of structural diversity and its impact on activity could be applied to the development of N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide analogs for exploring a broader range of biological targets and optimizing their activities.

Properties

Product Name

N-(3-acetylphenyl)-4-bromo-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

IUPAC Name

N-(3-acetylphenyl)-4-bromo-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Molecular Formula

C21H23BrN2O4S

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C21H23BrN2O4S/c1-14-8-10-24(11-9-14)29(27,28)20-13-17(6-7-19(20)22)21(26)23-18-5-3-4-16(12-18)15(2)25/h3-7,12-14H,8-11H2,1-2H3,(H,23,26)

InChI Key

NUFNYFIWLFXQQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.